molecular formula C12H17NO2 B15315739 (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine

(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine

Cat. No.: B15315739
M. Wt: 207.27 g/mol
InChI Key: UEPSALDSZBPAMV-UHFFFAOYSA-N
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Description

(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17NO2 It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method includes the reaction of 2,3-dimethoxybenzyl chloride with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclopropanation step and high-pressure hydrogenation systems for the amination step to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and selectivity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

  • (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine
  • (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine
  • (2-(2,5-Dimethoxyphenyl)cyclopropyl)methanamine

Comparison: (2-(2,3-Dimethoxyphenyl)cyclopropyl)methanamine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The 2,3-dimethoxy substitution pattern may offer distinct steric and electronic properties, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[2-(2,3-dimethoxyphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-5-3-4-9(12(11)15-2)10-6-8(10)7-13/h3-5,8,10H,6-7,13H2,1-2H3

InChI Key

UEPSALDSZBPAMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC2CN

Origin of Product

United States

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